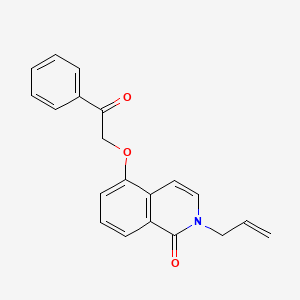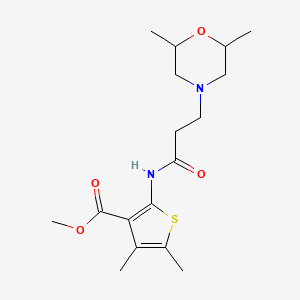
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt is a specialized chemical compound used primarily in scientific research. It is a derivative of L-ornithine, an amino acid, and features both azido and Boc (tert-butoxycarbonyl) protective groups. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt typically involves multiple steps. Initially, L-ornithine is protected with a Boc group to form Nalpha-Boc-L-ornithine. This intermediate is then subjected to azidation to introduce the azido group at the delta position. The final step involves the formation of the cyclohexylammonium salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced in bulk by specialized chemical companies and stored under controlled conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of L-ornithine.
Reduction Reactions: The primary product is Nalpha-Boc-L-ornithine with an amine group at the delta position.
Deprotection Reactions: The major product is L-ornithine with free amine groups.
Applications De Recherche Scientifique
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and labeling.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are valuable in bioconjugation and molecular labeling. The azido group reacts with alkyne groups under copper-catalyzed conditions to form the triazole ring, facilitating the study of molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nalpha-Boc-Ndelta-Azido-L-Lysine cyclohexylammonium salt
- Nalpha-Boc-Ndelta-Azido-L-Norleucine cyclohexylammonium salt
- Nalpha-Boc-Ndelta-Azido-L-Arginine cyclohexylammonium salt
Uniqueness
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt is unique due to its specific combination of protective groups and the presence of the azido group at the delta position. This configuration allows for selective reactions and applications in various fields, making it a versatile tool in scientific research .
Propriétés
Numéro CAS |
1639198-67-6; 2301169-18-4 |
|---|---|
Formule moléculaire |
C10H18N4O4 |
Poids moléculaire |
258.278 |
Nom IUPAC |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1 |
Clé InChI |
DPHZPVOCMJNGEU-ZETCQYMHSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678152.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678153.png)

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol](/img/structure/B2678156.png)

![3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2678160.png)

![ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2678166.png)
![7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2678167.png)
![2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2678168.png)
![Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2678169.png)

![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2678173.png)
